molecular formula C21H18INOS B4186495 2-iodo-N-{2-methyl-4-[(phenylthio)methyl]phenyl}benzamide

2-iodo-N-{2-methyl-4-[(phenylthio)methyl]phenyl}benzamide

Cat. No. B4186495
M. Wt: 459.3 g/mol
InChI Key: TYNPPUZSUCGWKV-UHFFFAOYSA-N
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Description

2-iodo-N-{2-methyl-4-[(phenylthio)methyl]phenyl}benzamide is a chemical compound that belongs to the class of benzamides. It is a potent inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. This compound has attracted significant attention from the scientific community due to its potential applications in cancer research and drug discovery.

Mechanism of Action

The mechanism of action of 2-iodo-N-{2-methyl-4-[(phenylthio)methyl]phenyl}benzamide involves the inhibition of CK2 activity. CK2 is a serine/threonine kinase that phosphorylates various proteins involved in cell signaling, transcription, and DNA repair. Inhibition of CK2 by this compound leads to the disruption of these cellular processes, resulting in apoptosis and reduced cell proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-iodo-N-{2-methyl-4-[(phenylthio)methyl]phenyl}benzamide are mainly related to its inhibition of CK2 activity. This compound has been shown to induce apoptosis in cancer cells, reduce cell proliferation, and inhibit tumor growth in animal models. Additionally, it has been found to modulate various signaling pathways involved in cancer development and progression.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-iodo-N-{2-methyl-4-[(phenylthio)methyl]phenyl}benzamide is its high potency and selectivity towards CK2. This makes it a valuable tool for studying the role of CK2 in various cellular processes and diseases. However, one limitation of this compound is its low solubility in aqueous solutions, which can make it challenging to work with in some experiments.

Future Directions

There are several future directions for research on 2-iodo-N-{2-methyl-4-[(phenylthio)methyl]phenyl}benzamide. One area of interest is the development of more potent and selective CK2 inhibitors based on this compound's structure. Additionally, further studies are needed to elucidate the molecular mechanisms underlying its anticancer activity and to identify potential biomarkers for patient selection in clinical trials. Finally, the potential applications of this compound in other diseases, such as neurodegenerative disorders and inflammatory diseases, should also be explored.

Scientific Research Applications

2-iodo-N-{2-methyl-4-[(phenylthio)methyl]phenyl}benzamide has been extensively studied for its potential applications in cancer research. CK2 is overexpressed in many types of cancer, and its inhibition has been shown to induce apoptosis and reduce tumor growth. This compound has been found to be a potent inhibitor of CK2, and its anticancer activity has been demonstrated in various cancer cell lines and animal models.

properties

IUPAC Name

2-iodo-N-[2-methyl-4-(phenylsulfanylmethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18INOS/c1-15-13-16(14-25-17-7-3-2-4-8-17)11-12-20(15)23-21(24)18-9-5-6-10-19(18)22/h2-13H,14H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYNPPUZSUCGWKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CSC2=CC=CC=C2)NC(=O)C3=CC=CC=C3I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18INOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-iodo-N-[2-methyl-4-(phenylsulfanylmethyl)phenyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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